(3,4-Diphenylphenyl)boronic Acid: A Comprehensive Technical Guide on Physical Properties, Reactivity, and Applications
(3,4-Diphenylphenyl)boronic Acid: A Comprehensive Technical Guide on Physical Properties, Reactivity, and Applications
Executive Summary
(3,4-Diphenylphenyl)boronic acid (CAS: 1246022-49-0), also known as[1,1':2',1''-terphenyl]-4'-ylboronic acid, is a highly specialized organoboron compound utilized extensively in advanced organic synthesis, materials science, and pharmaceutical development. Characterized by its bulky terphenyl backbone and reactive boronic acid moiety, this molecule serves as a critical building block for synthesizing sterically congested poly(paraphenylenes), organic light-emitting diode (OLED) materials, and two-dimensional covalent organic frameworks (COFs). This whitepaper provides an in-depth analysis of its physicochemical properties, mechanistic behavior in cross-coupling reactions, and field-proven experimental protocols.
Physical and Chemical Properties
Understanding the intrinsic properties of (3,4-diphenylphenyl)boronic acid is essential for optimizing reaction conditions, particularly regarding solvent selection, base compatibility, and thermal stability. The steric bulk of the terphenyl system significantly influences the molecule's solubility and solid-state packing.
Quantitative Data Summary
The following table summarizes the core physical and chemical properties of the compound, grounded in predictive models and empirical chemical databases[1].
| Property | Value | Causality / Technical Significance |
| CAS Number | 1246022-49-0 | Unique identifier for regulatory tracking and procurement. |
| Molecular Formula | C₁₈H₁₅BO₂ | Defines the terphenyl backbone attached to a single boronic acid group. |
| Molecular Weight | 274.12 g/mol | Critical for precise stoichiometric calculations in cross-coupling. |
| Boiling Point | 451.6 ± 55.0 °C (Predicted) | High BP reflects strong intermolecular hydrogen bonding from the -B(OH)₂ group and the heavy terphenyl mass [1][1]. |
| Density | 1.21 ± 0.1 g/cm³ (Predicted) | Standard density profile for solid, crystalline aromatic boronic acids [1][1]. |
| pKa | 8.33 ± 0.10 (Predicted) | Indicates weak Lewis acidity. The vacant p-orbital on boron requires alkaline conditions (pKa > 9) to form the reactive boronate anion necessary for transmetalation [1][1]. |
Chemical Reactivity and Mechanistic Pathways
The primary utility of (3,4-diphenylphenyl)boronic acid lies in its participation in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions[2]. The reaction relies on the activation of the boronic acid into a boronate species, which then transfers the bulky terphenyl group to a palladium center.
Causality in Reactivity: The steric hindrance provided by the 3,4-diphenyl substitution pattern creates a highly congested local environment. While this prevents unwanted side reactions (such as homocoupling), it also increases the activation energy required for the transmetalation and reductive elimination steps. To counteract this, electron-rich, bulky phosphine ligands (e.g., SPhos or XPhos) are often employed to accelerate the reductive elimination of the final cross-coupled product[2].
Mechanistic cycle of the Suzuki-Miyaura coupling highlighting terphenyl group transmetalation.
Experimental Methodologies
To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems, incorporating specific checkpoints to verify reaction progress.
Protocol 1: Suzuki-Miyaura Cross-Coupling Workflow
This protocol details the coupling of (3,4-diphenylphenyl)boronic acid with an aryl bromide to synthesize sterically congested polyaromatics, a method validated in the synthesis of functionalized optical compounds [3][2].
Step 1: Reagent Preparation & Degassing
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Action: Dissolve 1.0 eq of aryl bromide and 1.2 eq of (3,4-diphenylphenyl)boronic acid in a 4:1 mixture of Toluene/Ethanol. Sparge the solution with Argon for 20 minutes.
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Causality: Palladium(0) is highly susceptible to oxidation by dissolved O₂. Degassing prevents the irreversible formation of catalytically dead Pd(II) oxide species.
Step 2: Catalyst and Base Loading
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Action: Under an Argon atmosphere, add 0.05 eq of Pd(PPh₃)₄ and 2.0 eq of aqueous K₂CO₃ (2M, degassed).
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Causality: The pKa of the boronic acid is ~8.33[1]. K₂CO₃ (conjugate acid pKa ~10.3) effectively quaternizes the boron atom, converting it into a nucleophilic boronate complex required for the transmetalation step.
Step 3: Reaction Execution
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Action: Heat the biphasic mixture to 90 °C under vigorous stirring for 12 hours.
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Causality: Elevated thermal energy is mandatory to overcome the steric barrier imposed by the terphenyl group during the cis-trans isomerization and subsequent reductive elimination.
Step 4: Self-Validation Checkpoint
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Action: Withdraw a 50 µL aliquot, quench with water, extract with ethyl acetate, and analyze via TLC (UV 254 nm) and GC-MS.
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Validation: The disappearance of the aryl bromide peak and the emergence of a new peak corresponding to the exact mass of the cross-coupled terphenyl product confirms catalytic turnover.
Step 5: Isolation
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Action: Cool to room temperature, separate the organic layer, dry over MgSO₄, and purify via silica gel flash chromatography.
Step-by-step experimental workflow for Suzuki-Miyaura cross-coupling with validation checkpoints.
Protocol 2: Solid-State Self-Assembly and Boroxine Formation
Boronic acids can undergo reversible dehydration to form six-membered boroxine rings. For terphenyl boronic acids, this property is exploited to create 2D hydrogen-bonded networks on surfaces [2][3].
Step 1: Monomer Deposition
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Action: Drop-cast a dilute solution of (3,4-diphenylphenyl)boronic acid in heptanoic acid onto a Highly Oriented Pyrolytic Graphite (HOPG) substrate.
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Causality: HOPG provides an atomically flat, conductive surface. The terphenyl backbone engages in strong van der Waals interactions (adsorption energy ~25 kcal/mol) that thermodynamically stabilize the self-assembled network[3].
Step 2: Thermal Annealing
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Action: Anneal the substrate at 50–100 °C for 1 hour.
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Causality: Heating drives the entropic dehydration of the boronic acid monomers, forcing self-condensation into a covalent boroxine trimer[3].
Step 3: Self-Validation Checkpoint
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Action: Perform Scanning Tunneling Microscopy (STM) at the liquid-solid interface.
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Validation: The observation of alternating rows of three-lobed features confirms the successful formation of the covalent trimer network[3].
Logical flow of thermal dehydration leading to boroxine trimerization and 2D network assembly.
Applications in Advanced Materials and Drug Development
The unique structural topology of (3,4-diphenylphenyl)boronic acid makes it an invaluable asset across multiple high-tech domains:
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Organic Light-Emitting Diodes (OLEDs): The incorporation of bulky terphenyl groups into conjugated backbones disrupts planar π-π stacking. This steric disruption prevents excimer formation and Aggregation-Caused Quenching (ACQ), thereby enhancing the luminescence efficiency and color purity of the resulting OLED materials[2].
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Two-Dimensional Polymers (2DPs): As demonstrated in surface-chemistry studies, terphenyl boronic acids act as ideal monomers for the bottom-up synthesis of 2D covalent organic frameworks (COFs) via boroxine ring formation. These materials exhibit highly ordered, porous structures suitable for gas storage and organic electronics [2][3].
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Pharmaceutical Scaffolds: In drug discovery, the terphenyl motif is utilized to map deep hydrophobic pockets in target proteins. The boronic acid handle allows for late-stage functionalization, enabling medicinal chemists to rapidly generate libraries of sterically complex drug candidates.
References
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Henan VTX Chemical Properties Database Title: 1,1':2',1"-三联苯]-4'-基硼酸;CAS:1246022-49-0,常备库存,助力科研 Source: Henan VTX URL:[Link]
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Anatomy of On-Surface Synthesized Boroxine Two-Dimensional Polymers Title: Anatomy of On-Surface Synthesized Boroxine Two-Dimensional Polymers Source: ACS Nano URL:[Link]
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First synthesis of naphthalene annulated oxepins Title: First synthesis of naphthalene annulated oxepins Source: RSC Advances (RSC Publishing) URL:[Link]
